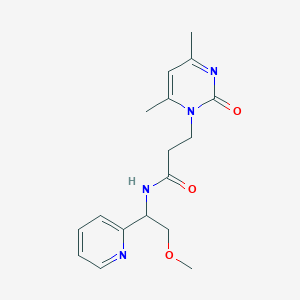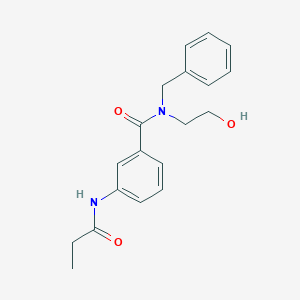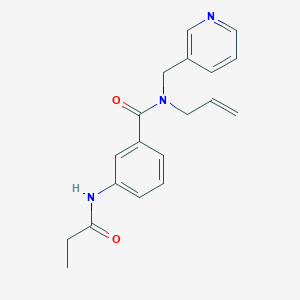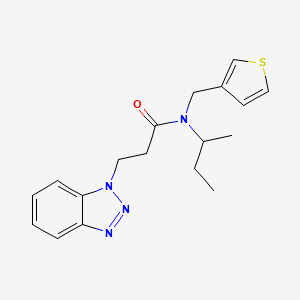![molecular formula C17H22ClNO2 B5902681 (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol](/img/structure/B5902681.png)
(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol, also known as BCMF, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. BCMF has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory prostaglandins. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
Studies have shown that (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol can modulate various biochemical and physiological processes in the body. (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is its potential as a therapeutic agent for the treatment of inflammatory and infectious diseases. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to have anti-tumor activity, making it a potential candidate for cancer therapy. However, one limitation of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol is its low solubility in water, which may limit its bioavailability and efficacy.
Future Directions
Future research on (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol could focus on identifying the specific enzymes and signaling pathways that are targeted by the compound. In addition, further studies could investigate the potential of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol as a therapeutic agent for the treatment of various diseases, including cancer, inflammatory diseases, and infectious diseases. Furthermore, research could focus on developing more effective methods for synthesizing and delivering (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol to increase its bioavailability and efficacy.
Synthesis Methods
The synthesis of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol involves a multi-step process that begins with the reaction of 2-chlorobenzylamine with sec-butylamine to form the intermediate, N-(sec-butyl-2-chlorobenzyl)amine. This intermediate is then reacted with furfural in the presence of a reducing agent to yield (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol.
Scientific Research Applications
Researchers have investigated the potential therapeutic applications of (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol in various fields. In the field of cancer research, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been found to exhibit anti-tumor activity by inducing cell cycle arrest and apoptosis in cancer cells. In addition, (5-{[sec-butyl(2-chlorobenzyl)amino]methyl}-2-furyl)methanol has been shown to have anti-inflammatory and anti-microbial properties, making it a potential candidate for the treatment of inflammatory and infectious diseases.
properties
IUPAC Name |
[5-[[butan-2-yl-[(2-chlorophenyl)methyl]amino]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO2/c1-3-13(2)19(10-14-6-4-5-7-17(14)18)11-15-8-9-16(12-20)21-15/h4-9,13,20H,3,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKSQDJZBKWPCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N(CC1=CC=CC=C1Cl)CC2=CC=C(O2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1,2-oxazinan-2-yl)-N-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]propanamide](/img/structure/B5902601.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxybenzyl)prop-2-en-1-amine](/img/structure/B5902610.png)
![(2-chloro-5-ethoxy-4-isopropoxybenzyl)[1-(1H-1,2,4-triazol-5-yl)ethyl]amine](/img/structure/B5902614.png)
![1-(2-furylmethyl)-N-[3-(1H-1,2,4-triazol-1-yl)propyl]piperidine-3-carboxamide](/img/structure/B5902623.png)

![1-tert-butyl-4-{[methyl(2-methyl[1,3]oxazolo[5,4-d]pyrimidin-7-yl)amino]methyl}pyrrolidin-2-one](/img/structure/B5902637.png)
![2-(phenoxymethyl)-8-(3-thienylacetyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5902640.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-N'-mesitylsuccinamide](/img/structure/B5902641.png)

![N-cyclopropyl-2-(2,5-dimethylphenoxy)-N-[(1-methyl-1H-imidazol-2-yl)methyl]propanamide](/img/structure/B5902652.png)
![[(3-{[(tetrahydrofuran-2-ylmethyl)amino]carbonyl}phenyl)amino]acetic acid](/img/structure/B5902689.png)


![3-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]propanamide](/img/structure/B5902697.png)